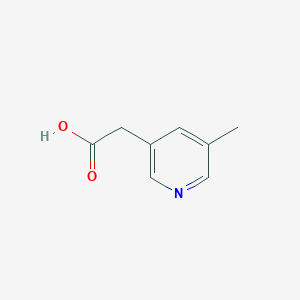

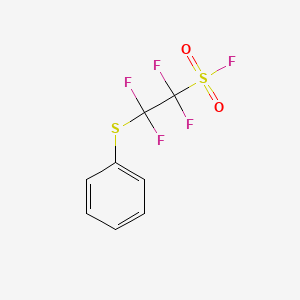

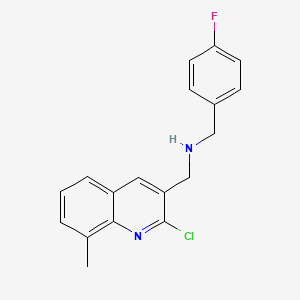

![molecular formula C26H20N2 B3069921 2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 1000504-19-7](/img/structure/B3069921.png)

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile

Vue d'ensemble

Description

“2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile” is a compound of interest due to its promising photophysical and electrochemical properties . It has potential use in a wide range of electronic devices .

Synthesis Analysis

The compound is prepared from the interaction of 2’-( [1,2,5]oxadiazolo [3,4- b ]pyrazin-5-yl)-N,N-diphenyl-[1,1’-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions . The reaction involves a mixture of these two compounds along with 1,4-diazabicyclo [2.2.2]octane (DABCO), dissolved in acetonitrile .Molecular Structure Analysis

The resulting product from the synthesis was characterized using various techniques such as 1H and 13C NMR spectra, high resolution mass spectrometry, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the interaction of the starting materials under basic conditions . The exact details of the reaction mechanism are not provided in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were studied using cyclic voltammetry, UV-Vis, and emission spectroscopy . These studies help in understanding the photophysical and electrochemical properties of the compound .Applications De Recherche Scientifique

Photoluminescence Characteristics

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile has been investigated for its photoluminescence properties. A study by Li et al. (2011) found that derivatives of this compound emit green fluorescence with peaks at 500–550 nm under UV irradiation, suggesting potential applications in photoluminescent materials (Li, Li, Liu, Yue, & Yu, 2011).

Piezochromic Behaviors

Ouyang et al. (2016) synthesized a novel derivative exhibiting aggregation-enhanced emission and unique piezochromic behaviors under hydrostatic pressure, changing fluorescence color from light green to red. This indicates potential applications in stress-responsive materials (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).

Aggregation-Induced Emission Luminogens

Research by Liu et al. (2011) focused on the creation of AIE luminogens with enhanced hole-transporting properties. These compounds show high fluorescence quantum yields in their aggregated states, suggesting utility in organic electronics and bioimaging (Liu, Chen, Lam, Lu, Kwok, Mahtab, Kwok, & Tang, 2011).

Homocysteine Detection

A 2019 study by Chu et al. developed a fluorescence probe based on this compound for selective and sensitive detection of homocysteine, indicating potential biomedical applications (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).

Spectral Properties as Fluorescent Dyes

Belfield et al. (2002) studied the spectral properties of several fluorene derivatives related to this compound, identifying their potential as two-photon fluorescent dyes, which are important in advanced imaging techniques (Belfield, Bondar, Przhonska, Schafer, & Mourad, 2002).

Anticancer Activity

A study by Sa̧czewski et al. (2006) synthesized derivatives of the compound and tested their in vitro antitumor activity, finding notable activity against certain cancer cell lines. This suggests potential in the development of anticancer drugs (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Blue Emitting Fluorophores

Research by Padalkar et al. (2015) focused on synthesizing novel fluorescent derivatives with blue emission, which could be beneficial in the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications (Padalkar, Lanke, Chemate, & Sekar, 2015).

Propriétés

IUPAC Name |

2-[4-[4-(N-phenylanilino)phenyl]phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c27-20-19-21-11-13-22(14-12-21)23-15-17-26(18-16-23)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXLEMCJJXTCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

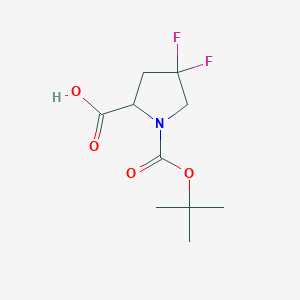

![1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine](/img/structure/B3069877.png)

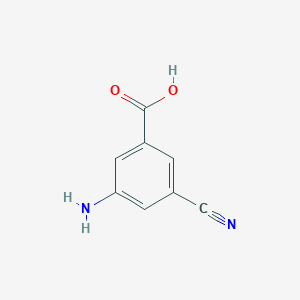

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)

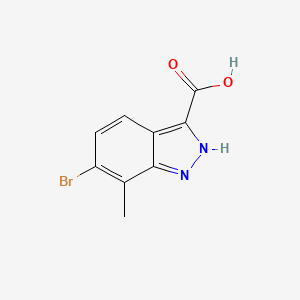

![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)

![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)